REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7]Br)[CH3:5]>CN(C=O)C>[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7][C:1]#[N:2])[CH3:5] |f:0.1|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)C(CBr)CCCC
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 12 h at room temperature
|
Duration
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12 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated by evaporation in vacuo
|
Type
|
ADDITION
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Details
|
The crude product was diluted with water (100 mL) and diethyl ether (100 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
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the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were subsequently washed with NaOH-solution (2.5 M), saturated bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Type
|
DISTILLATION
|
Details
|
The resulting brown oil was purified by vacuum distillation (45° C., 10−2 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |